4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from various organic acids transformed into esters, hydrazides, and subsequently, oxadiazol derivatives. For instance, compounds within this family have been synthesized by stirring substituted 1,3,4-oxadiazol thiols with bromobutanamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), followed by structural elucidation through spectral data (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
Crystal structure and density functional theory (DFT) calculations provide insights into the molecular conformation, revealing intermolecular hydrogen bonds and the nature of electrophilic and nucleophilic sites. Compounds closely related to the subject chemical have been analyzed, showing how molecular interactions contribute to crystal packing and stability (K. Kumara et al., 2017).
Chemical Reactions and Properties
These compounds exhibit various chemical reactivities, such as the ability to inhibit enzymes like lipoxygenase, demonstrating the potential for biological activity. Their reactivity has been explored through the synthesis of novel derivatives and evaluation against biological targets (M. Nazir et al., 2018).
Physical Properties Analysis
The physical properties, including stability and solubility, are influenced by molecular structure, as seen in crystallographic studies. These studies reveal how the spatial arrangement of functional groups affects the overall molecular geometry and physical characteristics (Hongwei Wang et al., 2005).
Chemical Properties Analysis
The chemical behavior of these compounds is significantly affected by their structure, as demonstrated by their corrosion inhibition properties in acidic media. The efficiency of related oxadiazole derivatives as corrosion inhibitors has been correlated with their chemical structure, showing the importance of molecular design in their functional properties (F. Bentiss et al., 2002).
Mechanism of Action
properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-8-3-5-10-16(14)21-18(24)12-7-13-19-22-20(23-26-19)15-9-4-6-11-17(15)25-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFPHGMNAPDODS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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